Cefonicid Disodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Cefonicid Disodium Salt involves key intermediates and has seen advancements to improve yield, reduce reaction time, and simplify purification. An efficient pilot-scale synthesis of a key cefonicid intermediate at room temperature has been reported, which offers a scalable, cost-effective, and energy-saving protocol, potentially paving the way for commercial manufacturing (Comito et al., 2022). Furthermore, innovative approaches for the synthesis of cefonicid sodium have been developed, aiming to increase the overall yield to 74.5%, indicating a significant improvement suitable for commercial production (Qiao Jun-hua, 2012).

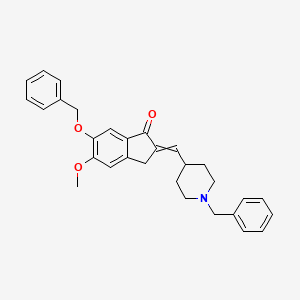

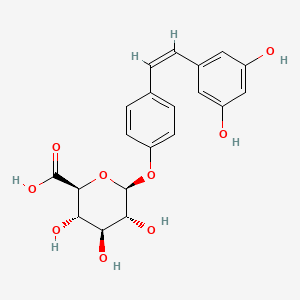

Molecular Structure Analysis

The molecular structure of Cefonicid Disodium Salt, like other cephalosporins, is critical for its antibacterial activity. The structure-activity relationship (SAR) studies, while not directly mentioned in the provided papers, typically focus on the β-lactam core and the side chains which can influence the antibiotic's spectrum of activity and resistance to β-lactamases.

Chemical Reactions and Properties

Cefonicid's chemical properties, including its reactions with penicillin-binding proteins (PBPs), are fundamental to its mode of action. It inhibits bacterial cell wall synthesis by inactivating PBPs, which interferes with peptidoglycan cross-linking necessary for cell wall stability, leading to cell lysis (Cefotetan Disodium, 2018).

Aplicaciones Científicas De Investigación

Improved Synthesis Methods

Researchers have developed efficient synthesis methods for Cefonicid Disodium Salt and its intermediates. One study presented an efficient pilot-scale synthesis of a key cefonicid intermediate at room temperature, which is cost-effective and energy-saving, aiming towards commercial manufacturing optimization (Comito et al., 2022). Another study introduced a new synthesis process for cefonicid sodium, which increased the overall yield to 74.5%, making it suitable for commercial production (Qiao Jun-hua, 2012).

Quality Control and Analysis

Quality control measures for cefonicid sodium include the establishment of HPLC methods to determine related substances, showcasing the method's simplicity, accuracy, and reproducibility for quality control purposes (Liu Wen-hua, 2010; Feng Ming-mei, 2007).

Interactions with Biological Molecules

Research on cefonicid sodium’s interactions with biological molecules, such as proteins, has provided insights into its behavior within biological systems. For instance, studies on its binding with bovine serum albumin and pepsin through spectroscopic methods and molecular docking have revealed the mechanisms and implications of these interactions, suggesting considerations for its administration route and potential impacts on efficacy (Bao-sheng Liu et al., 2019; S. Duan et al., 2017).

Direcciones Futuras

There is considerable international demand for this antibiotic . The balance between streamlining and enhancing productivity is necessary in order to compete in the global active pharmaceutical ingredients (API) market . The optimization of the process parameters and the industrial-scale impact assessment should pave the way for industrialization .

Propiedades

Número CAS |

190181-58-9 |

|---|---|

Nombre del producto |

Cefonicid Disodium Salt |

Fórmula molecular |

C₁₈H₁₆N₆Na₂O₈S₃ |

Peso molecular |

586.53 |

Sinónimos |

(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Disodium Salt; Cefodie; Monocidur; Mopnocid; Praticef; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)